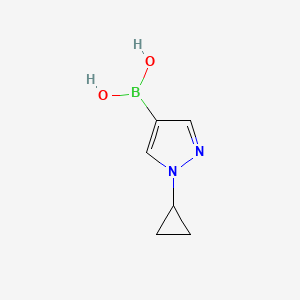

1-Cyclopropylpyrazole-4-boronic Acid

Vue d'ensemble

Description

1-Cyclopropylpyrazole-4-boronic Acid is a useful research compound. Its molecular formula is C6H9BN2O2 and its molecular weight is 151.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Boronic acids, including 1-cyclopropylpyrazole-4-boronic acid, are commonly used in organic chemistry, particularly in the suzuki-miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling method to form carbon-carbon bonds . The boronic acid acts as a nucleophile, transferring an organic group to palladium .

The pharmacokinetics of boronic acids can be influenced by their slow-release mechanism, which keeps the boronic acid concentration low and leads to a favorable partitioning between productive cross-coupling and competitive side-reactions .

Environmental factors such as temperature and air exposure can affect the stability of boronic acids. For instance, certain boronic acids decompose in air .

Analyse Biochimique

Biochemical Properties

1-Cyclopropylpyrazole-4-boronic Acid plays a crucial role in biochemical reactions, particularly in the field of organoboron chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . The nature of these interactions often involves the formation of stable complexes with enzymes and proteins, facilitating the transfer of boronic acid groups to other molecules.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with certain enzymes can lead to the modulation of metabolic pathways, impacting the overall metabolic flux within cells . Additionally, it may alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and thus inhibiting their activity . Conversely, it can also activate enzymes by stabilizing their active conformations, enhancing their catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects observed in in vitro or in vivo studies include potential alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing enzyme activity. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Threshold effects observed in these studies indicate that careful dosage control is essential to avoid toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, influencing metabolic flux and metabolite levels. For example, it may participate in the regulation of glycolipid metabolism by interacting with enzymes involved in the synthesis and degradation of glycolipids . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters, which determine its movement across cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles within the cell . For instance, it may localize to the cytoplasm or nucleus, where it can interact with enzymes or regulatory proteins, influencing cellular processes.

Activité Biologique

1-Cyclopropylpyrazole-4-boronic acid (CAS No. 1678534-30-9) is a boronic acid derivative that has gained attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₉BN₂O₂

- Molecular Weight : 151.96 g/mol

- Purity : Typically ≥ 97%

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors, influencing various signaling pathways. The compound acts as a reversible inhibitor of certain kinases, including ALK (anaplastic lymphoma kinase) and TRK (tropomyosin receptor kinase), which are pivotal in cancer biology.

Target Kinases

- ALK Kinase : Involved in cell proliferation and survival; mutations can lead to oncogenesis.

- TRK Kinase : Plays a role in neuronal development and cancer; fusion proteins can lead to tumorigenesis.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential therapeutic applications.

Inhibition Studies

Research indicates that this compound effectively inhibits ALK and TRK kinases, leading to reduced cell proliferation in cancer cell lines. For instance, studies have shown that it can significantly decrease the phosphorylation levels of downstream signaling molecules involved in tumor growth and survival pathways.

Case Study 1: ALK Inhibition

In a study involving non-small cell lung cancer (NSCLC) cell lines with ALK mutations, treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were found to be in the low micromolar range, indicating potent inhibitory effects on tumor growth.

Case Study 2: TRK Fusion Proteins

Another study focused on tumors expressing TRK fusion proteins. The compound demonstrated significant antitumor activity in xenograft models, leading to tumor regression. Histological analysis revealed decreased proliferation markers in treated tissues compared to controls.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate plasma half-life, making it a suitable candidate for further development as an anticancer agent.

Dosage Effects

Dosage studies indicate that lower concentrations selectively inhibit target kinases without causing significant toxicity, while higher doses may lead to off-target effects and increased oxidative stress. This highlights the importance of optimizing dosing regimens for therapeutic efficacy.

Metabolic Pathways

The compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may retain biological activity or influence its pharmacological profile.

Summary Table of Biological Activity

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

1-Cyclopropylpyrazole-4-boronic acid has been investigated for its potential anticancer properties. Boronic acids are known to inhibit proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle control and apoptosis. Studies have shown that compounds with boronic acid moieties can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

2. Drug Design and Development

The compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents. Its ability to form stable complexes with various biological targets enhances its utility in drug design. Researchers have utilized it in the development of inhibitors targeting specific enzymes, such as proteases and kinases, which play significant roles in various diseases including cancer and inflammatory disorders .

Agricultural Chemistry

1. Herbicide Development

this compound has been explored for its potential use as a herbicide. Boronic acids can act as inhibitors of plant growth regulators, providing a mechanism for controlling unwanted vegetation. Research indicates that derivatives of boronic acids can selectively inhibit the growth of certain weed species without affecting crop plants, thus offering a targeted approach to weed management .

2. Plant Growth Regulation

In addition to herbicidal properties, this compound may influence plant growth by modulating hormonal pathways. Studies suggest that boron-containing compounds can affect auxin transport and metabolism, leading to altered growth patterns in plants. This could be beneficial for enhancing crop yields or modifying plant traits for agricultural purposes .

Materials Science

1. Polymer Chemistry

The unique reactivity of this compound allows it to be employed in polymer synthesis through cross-coupling reactions such as the Suzuki-Miyaura coupling. This method is pivotal in creating new materials with tailored properties for applications ranging from electronics to biocompatible materials .

2. Sensor Development

Due to its ability to form complexes with metal ions, this compound has potential applications in the development of sensors for detecting metal contaminants in environmental samples. The sensitivity and specificity of boronic acid derivatives make them suitable candidates for creating novel sensor technologies .

Case Study 1: Anticancer Activity

A study conducted on various boronic acid derivatives, including this compound, demonstrated significant cytotoxic effects against multiple cancer cell lines. The mechanism involved the inhibition of the proteasome pathway, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Study 2: Herbicide Efficacy

Field trials assessing the efficacy of this compound as a herbicide showed promising results against common weed species such as Amaranthus retroflexus. The compound exhibited selective toxicity towards these weeds while maintaining crop health, indicating its potential for sustainable agricultural practices.

Propriétés

IUPAC Name |

(1-cyclopropylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c10-7(11)5-3-8-9(4-5)6-1-2-6/h3-4,6,10-11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACQYPYUKMKUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.